![molecular formula C12H20N2O3 B11870402 2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)
2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Azaspiro[3.3]heptan-6-iloxi)-1-morfolinoetanona es un compuesto orgánico complejo que presenta una estructura espirocíclica. Este compuesto es de gran interés en los campos de la química medicinal y el diseño de fármacos debido a sus propiedades estructurales únicas y sus potenciales actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-Azaspiro[3.3]heptan-6-iloxi)-1-morfolinoetanona normalmente implica múltiples pasos. Un método común comienza con la preparación del núcleo espirocíclico, que se puede lograr mediante una reacción de ciclización en condiciones básicas. Por ejemplo, la ciclización de tribromo-pentaeritritol con p-toluensulfonamida produce el compuesto espiro N-tosilado. Los pasos de desprotección subsiguientes, como la sonicación con virutas de magnesio en metanol, conducen a la formación de la estructura espirocíclica deseada .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Los desafíos como la eliminación de las sales de magnesio y la escalabilidad del proceso deben abordarse para lograr altos rendimientos y pureza a mayor escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-Azaspiro[3.3]heptan-6-iloxi)-1-morfolinoetanona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, como la temperatura, el solvente y el tiempo de reacción .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
2-(2-Azaspiro[3.3]heptan-6-iloxi)-1-morfolinoetanona tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se utiliza en el estudio de procesos e interacciones biológicas.
Industria: Se utiliza en la producción de diversos productos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción de 2-(2-Azaspiro[3.3]heptan-6-iloxi)-1-morfolinoetanona implica su interacción con dianas moleculares y vías específicas. La estructura espirocíclica le permite encajar en sitios de unión únicos en proteínas o enzimas, potencialmente inhibiendo o modulando su actividad. Esta interacción puede conducir a diversos efectos biológicos, como la alteración de las vías de señalización celular o los procesos metabólicos .
Comparación Con Compuestos Similares
Compuestos Similares
2-Oxa-6-azaspiro[3.3]heptano: Este compuesto comparte un núcleo espirocíclico similar pero difiere en sus grupos funcionales.
Ácido 6-amino-2-azaspiro[3.3]heptano-6-carboxílico: Un análogo de aminoácidos naturales como la ornitina y el GABA.
Unicidad
2-(2-Azaspiro[3.3]heptan-6-iloxi)-1-morfolinoetanona es único debido a su combinación de un núcleo espirocíclico con una porción morfolinoetanona. Esta estructura proporciona propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C12H20N2O3 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
2-(2-azaspiro[3.3]heptan-6-yloxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H20N2O3/c15-11(14-1-3-16-4-2-14)7-17-10-5-12(6-10)8-13-9-12/h10,13H,1-9H2 |
Clave InChI |
ZJTXKLCARMTBDZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)COC2CC3(C2)CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)

![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)

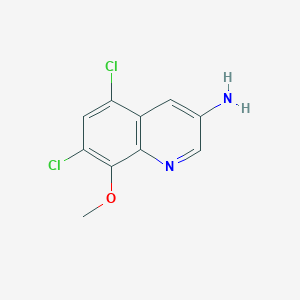
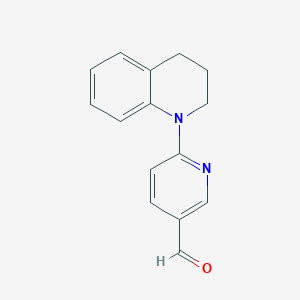
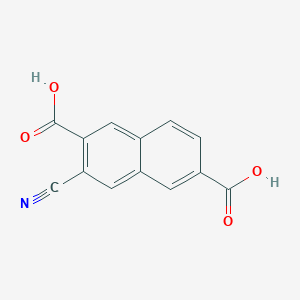

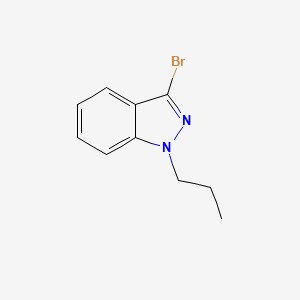
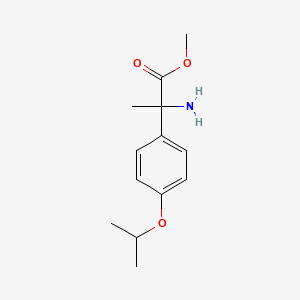


![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)
